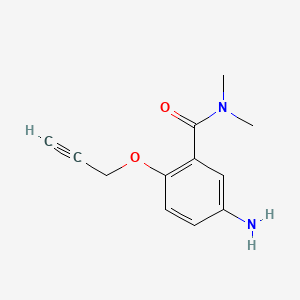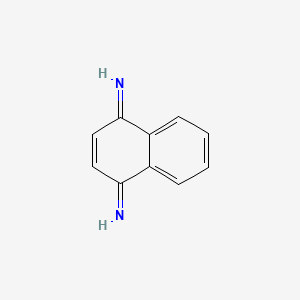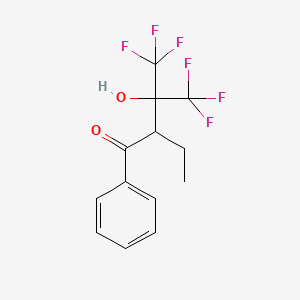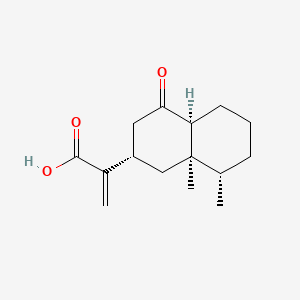
Flourensic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flourensic acid is a naturally occurring compound found in the plant species Flourensia cernua It is known for its phytotoxic properties, which means it can inhibit the growth of other plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of flourensic acid typically involves the extraction from the aerial parts of Flourensia cernua. The process includes a combination of solvent extraction and chromatographic techniques to isolate the compound in its pure form .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in Flourensia cernua. advancements in biotechnological methods may pave the way for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Flourensic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products:
Oxidation: Dehydrothis compound.
Reduction: Various reduced derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Flourensic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phytotoxicity and plant-microbe interactions.
Biology: this compound is investigated for its potential as a natural herbicide due to its growth-inhibiting properties.
Industry: this compound is studied for its potential use in developing eco-friendly pesticides and herbicides.
Mécanisme D'action
The mechanism of action of flourensic acid involves its interaction with calmodulin, a calcium-binding messenger protein. This compound inhibits the activation of calmodulin-dependent enzymes, such as cAMP phosphodiesterase, leading to disrupted cellular processes in target organisms . This inhibition is believed to be the primary reason for its phytotoxic effects.
Comparaison Avec Des Composés Similaires
Flourensic acid can be compared with other phytotoxic compounds such as:
Dehydrothis compound: A derivative of this compound with similar but more potent phytotoxic properties.
Flourensadiol: Another compound from Flourensia cernua with distinct biological activities.
Methyl orsellinate: A related compound with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific interaction with calmodulin and its potential applications in both agriculture and medicine. Its natural occurrence and relatively simple extraction process make it an attractive compound for further research and development.
Propriétés
Numéro CAS |
33596-80-4 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
2-[(2S,4aS,8S,8aR)-8,8a-dimethyl-4-oxo-1,2,3,4a,5,6,7,8-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-9-5-4-6-12-13(16)7-11(8-15(9,12)3)10(2)14(17)18/h9,11-12H,2,4-8H2,1,3H3,(H,17,18)/t9-,11+,12+,15+/m0/s1 |
Clé InChI |
JCJJVXVYFHWGRJ-AYIJCJCZSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H]2[C@@]1(C[C@@H](CC2=O)C(=C)C(=O)O)C |
SMILES canonique |
CC1CCCC2C1(CC(CC2=O)C(=C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

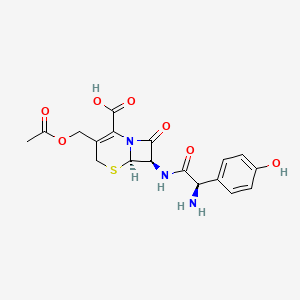

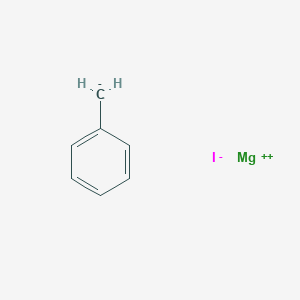

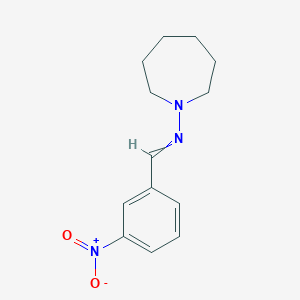
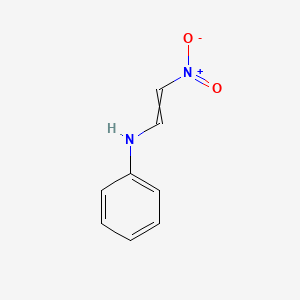

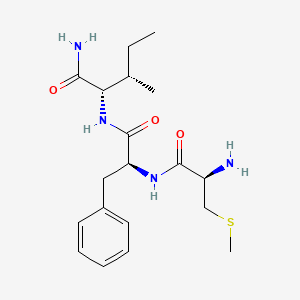
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
